molecular formula C7H4I3NO2 B041005 3-Amino-2,4,6-triiodobenzoic acid CAS No. 3119-15-1

3-Amino-2,4,6-triiodobenzoic acid

Cat. No. B041005
CAS RN: 3119-15-1
M. Wt: 514.83 g/mol
InChI Key: QMQFFHSJUJDRPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-2,4,6-triiodobenzoic acid and related compounds involves complex chemical processes. Studies on aminobenzoic acids, particularly those involving fenamates with transition, post-transition, and rare earth metals, reveal significant interest in the synthesis methods of these complexes. The synthesis processes are characterized by their binary and ternary complexes involving oxygen-, nitrogen-, and phosphorus-donor coligands. These methods are crucial for understanding the synthetic pathways and the physicochemical properties of the synthesized compounds (Kalembkiewicz, Kosińska, & Zapała, 2017).

Scientific Research Applications

  • Biosynthesis of Antibiotics : 3-Amino-5-hydroxybenzoic acid, a structurally related compound, is a direct precursor in the biosynthesis of ansamycins, which are used in the development of new antibiotics (Ghisalba & Nüesch, 1981).

  • Chemical Synthesis and Crystal Structure : Studies have explored the synthesis and crystal structures of compounds similar to 3-Amino-2,4,6-triiodobenzoic acid. For instance, the crystal structure of a compound involving 2-amino-4,6-dimethylpyrimidin-1-ium 2,3,5-triiodobenzoate reveals specific molecular motifs (Malathy & Muthiah, 2011).

  • Organic Synthesis : The bromination of m-aminobenzoic acid, a process similar to the synthesis of 3-Amino-2,4,6-triiodobenzoic acid, has been studied for producing derivatives like 2,4,6-tribromobenzoic acid (Robison & Robison, 2003).

  • Antipyretic and Anti-inflammatory Activities : Novel compounds with structures similar to 3-Amino-2,4,6-triiodobenzoic acid have shown promising antipyretic and anti-inflammatory activities (Ghorab, Ismail & Abdala, 2010).

  • Antitumor Activity : A study on 2,3,5-triiodobenzoic acid (TIBA) found that it induces cell death in tumor cells through the generation of reactive oxygen species, suggesting potential use in cancer therapy (Silva de Abreu & Fernandes, 2021).

  • Agricultural Applications : TIBA has been shown to effectively increase floral development in photoinduced soybean plants (Greer & Anderson, 1965).

  • Chemotherapeutic Potential : Intracellular TIBA shows promise as a chemotherapeutic agent rather than just a contrast agent for X-ray procedures (Sturzu et al., 2009).

  • Metabolic Studies : The synthesis and metabolism of TIBA in rats have been studied, revealing several metabolites and a half-life of 4.5 days (Ice, Breckinridge & Christian, 1966).

Safety And Hazards

3-Amino-2,4,6-triiodobenzoic acid should be protected from exposure to light and stored in the dark. It is incompatible with light and oxidizing agents . It is moderately toxic by ingestion and other routes .

properties

IUPAC Name

3-amino-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFFHSJUJDRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67031-56-5 (mono-hydrochloride salt)
Record name 3-Amino-2,4,6-triiodobenzoic acid
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DSSTOX Substance ID

DTXSID60185120
Record name 3-Amino-2,4,6-triiodobenzoic acid
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Molecular Weight

514.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4,6-triiodobenzoic acid

CAS RN

3119-15-1
Record name 3-Amino-2,4,6-triiodobenzoic acid
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Record name 3-Amino-2,4,6-triiodobenzoic acid
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Record name 3119-15-1
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Record name 3-Amino-2,4,6-triiodobenzoic acid
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Record name 3-amino-2,4,6-triiodobenzoic acid
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Record name 3-AMINO-2,4,6-TRIIODOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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